molecular formula C20H20N4O3 B6974412 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid

2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid

Cat. No.: B6974412
M. Wt: 364.4 g/mol
InChI Key: ZZHBLPQTYLHVDF-UHFFFAOYSA-N
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Description

2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of the benzotriazole derivative. One common method involves the reaction of 1-methylbenzotriazole with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent such as benzoic anhydride or a benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives, piperidine-containing molecules, and benzoic acid derivatives. Examples include:

  • 1-Methylbenzotriazole
  • Piperidine-4-carboxylic acid
  • 4-(1H-Benzotriazol-1-yl)benzoic acid

Uniqueness

What sets 2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzotriazole moiety, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[1-(1-methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-23-18-7-6-14(12-17(18)21-22-23)19(25)24-10-8-13(9-11-24)15-4-2-3-5-16(15)20(26)27/h2-7,12-13H,8-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHBLPQTYLHVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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